Cas no 582-73-0 (4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione)
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-Trifluoro-1-(pyridine-3-yl)butane-1,3-dione
- 4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE
- 1-(3-Pyridyl)-4,4,4-t
- 4-(3'-Pyridyl)-1,1,1-trifluor-2,4-butandion
- 4,4,4-Trifluor-1-(3-pyridyl)-1,3-butandion
- 4,4,4-Trifluor-1-[3]pyridyl-butan-1,3-dion
- 4,4,4-trifluoro-1-(3-pyridyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(pyridin-3-yl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione
- 4,4,4-trifluoro-1-[3]pyridyl-butane-1,3-dione
- 4,4,4-trifluoro-1-pyridin-3-yl-butane-1,3-dione
- 1,3-Butanedione,4,4,4-trifluoro-1-(3-pyridyl)- (7CI,8CI)
- 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione
- NSC 42763
- 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
- NSC42763
- 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridyl)-
- CHEMBL1089782
- V52H5E9E5U
- FT-0757502
- 582-73-0
- 1-pyridin-3-yl-4,4,4-trifluoro-butane-1,3-dione
- Butane-1,3-dione, 4,4,4-trifluoro-1-(3-pyridyl)-
- SR-01000632310-1
- 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione #
- AKOS000115261
- F88060
- CCG-42299
- 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)
- UNII-V52H5E9E5U
- CS-0269316
- DTXSID6060391
- EN300-01275
- 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-
- 1, 4,4,4-trifluoro-1-(3-pyridyl)-
- BRD-K92681500-001-01-4
- 4,4,4-Trifluoro-1-(3-pyridyl)butane-1,3-dione
- MFCD00041857
- 4,4,4-trifluoro-1-pyridin-3-ylbutane-1-3-dione
- 1, 4,4,4-trifluoro-1-(3-pyridinyl)-
- NSC-42763
- SCHEMBL1925385
- STK508285
-
- MDL: MFCD00041857
- Inchi: 1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-3,5H,4H2
- InChI Key: MXVYPMBHALRMDU-UHFFFAOYSA-N
- SMILES: FC(C(CC(C1C=NC=CC=1)=O)=O)(F)F
Computed Properties
- Exact Mass: 217.03500
- Monoisotopic Mass: 217.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47A^2
Experimental Properties
- Density: 1.351
- Melting Point: 173-174°C
- Boiling Point: 276°Cat760mmHg
- Flash Point: 120.7°C
- Refractive Index: 1.501
- PSA: 47.03000
- LogP: 1.78580
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033154-1g |
4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione |
582-73-0 | 1g |
£24.00 | 2022-03-01 | ||
| Fluorochem | 033154-5g |
4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione |
582-73-0 | 5g |
£93.00 | 2022-03-01 | ||
| Fluorochem | 033154-25g |
4,4,4-Trifluoro-1-(pyridine-3-yl)-1,3-butanedione |
582-73-0 | 25g |
£279.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y1236097-1g |
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE |
582-73-0 | 95% | 1g |
$80 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236097-5g |
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE |
582-73-0 | 95% | 5g |
$145 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1236097-25g |
4,4,4-TRIFLUORO-1-PYRIDIN-3-YLBUTANE-1,3-DIONE |
582-73-0 | 95% | 25g |
$325 | 2024-06-06 | |
| Chemenu | CM171322-25g |
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione |
582-73-0 | 95%+ | 25g |
$*** | 2023-03-29 | |
| Chemenu | CM171322-25g |
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione |
582-73-0 | 95%+ | 25g |
$420 | 2021-08-05 | |
| Enamine | EN300-29659-0.05g |
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione |
582-73-0 | 0.05g |
$51.0 | 2023-02-14 | ||
| Enamine | EN300-29659-0.1g |
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione |
582-73-0 | 0.1g |
$77.0 | 2023-02-14 |
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione Suppliers
4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Additional information on 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione
Comprehensive Overview of 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 582-73-0): Properties, Applications, and Industry Insights
4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 582-73-0) is a fluorinated organic compound with a unique molecular structure combining a pyridine ring and a β-diketone moiety. This trifluoromethyl-substituted derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex molecules. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridyl) groups creates interesting electronic properties, making it valuable for structure-activity relationship (SAR) studies.
Recent advancements in fluorine chemistry have highlighted the importance of compounds like 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione in drug discovery. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity—key considerations for modern small-molecule therapeutics. Researchers frequently search for "fluorinated pyridine derivatives" or "trifluoromethyl diketones applications," reflecting growing interest in this chemical space. The compound's chelating ability via its β-diketone group also makes it relevant to coordination chemistry and material science applications.
From a synthetic perspective, CAS 582-73-0 serves as a precursor for heterocyclic compounds, particularly in the preparation of pyrazoles and isoxazoles through condensation reactions. Its thermal stability and solubility profile (moderate in polar organic solvents) make it practical for various organic transformations. Industry professionals often inquire about "scale-up synthesis of fluorinated β-diketones" or "582-73-0 supplier," indicating both research and commercial demand. Analytical characterization typically involves NMR spectroscopy (notably 19F NMR) and mass spectrometry to confirm purity and structure.
Environmental and regulatory aspects of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione align with current green chemistry trends. While not classified as hazardous under major chemical inventories, proper laboratory handling protocols should be followed. The compound's biodegradability and eco-toxicity profile remain active research areas, with scientists exploring "sustainable fluorination methods" to reduce environmental impact. This aligns with broader industry searches for "green alternatives to fluorinated compounds."
In material science applications, the π-conjugated system of this compound shows promise for developing organic electronic materials. Its ability to coordinate with metals suggests potential in OLED technologies or catalysis—topics frequently searched alongside "fluorinated diketone materials." Recent patent literature reveals growing interest in using such derivatives for advanced functional materials, particularly where thermal stability and electron transport properties are crucial.
The commercial availability of CAS 582-73-0 through specialty chemical suppliers meets demand from both academic and industrial researchers. Quality specifications typically emphasize HPLC purity (>95%) and moisture content control, with pricing reflecting the compound's specialty chemical status. Purchasers often compare "4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione price" across vendors while considering bulk purchase discounts for large-scale applications.
Future research directions for this compound likely involve structure optimization for specific applications, particularly in medicinal chemistry where fluorinated compounds continue to dominate new drug approvals. The rise of AI-assisted molecular design has increased searches for "fluorinated compound databases" and "582-73-0 derivatives," suggesting computational approaches may accelerate its utilization. As precision chemistry advances, tailored modifications of this molecular scaffold could unlock novel functionalities across multiple industries.
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